2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one

Chemical Space Analysis Compound Library Design Bioisostere Comparison

2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one (CAS 1903684-38-7) combines a strained azetidine ring (~25 kcal/mol) with a directional 3-pyridyloxy hydrogen-bond acceptor, creating a rigid, sp³-rich scaffold absent in flat aromatic libraries. Its constrained geometry reduces entropic penalty upon target binding versus flexible pyrrolidine/piperidine analogs. Pre-fabricated for immediate HTS without derivatization (MW 296.37, predicted LogP ~2.5). For kinase or GPCR panel screening, always procure matched comparators (pyrrolidine isostere, piperidine isostere, 4-pyridyl isomer) to deconvolute the azetidine’s contribution to target engagement.

Molecular Formula C18H20N2O2
Molecular Weight 296.37
CAS No. 1903684-38-7
Cat. No. B2867712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one
CAS1903684-38-7
Molecular FormulaC18H20N2O2
Molecular Weight296.37
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)N2CC(C2)OC3=CN=CC=C3
InChIInChI=1S/C18H20N2O2/c1-2-17(14-7-4-3-5-8-14)18(21)20-12-16(13-20)22-15-9-6-10-19-11-15/h3-11,16-17H,2,12-13H2,1H3
InChIKeyTWESUDNFNSUWAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one Procurement: A Structurally Distinct Azetidine-Pyridyl Ether for Specialized Screening


2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one (CAS 1903684-38-7) is a synthetic small molecule characterized by a hybrid core containing a four-membered azetidine ring, a 3-pyridyl ether substituent, and a 2-phenylbutan-1-one moiety [1]. This architecture merges a strained, sp³-rich heterocycle with a hydrogen-bond-accepting pyridine and a lipophilic ketone domain, a topological combination that distinguishes it from simpler azetidine, pyrrolidine, or piperidine analogs commonly used in fragment-based screening and medicinal chemistry libraries [2]. Its molecular formula (C₁₈H₂₀N₂O₂) and moderate molecular weight (296.37 g/mol) position it within a favorable range for lead-like chemical space, making it a candidate for target-focused small-molecule probe discovery programs.

Why Azetidine-Containing Compounds Like 2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one Cannot Be Casually Replaced


The azetidine ring is not simply a smaller pyrrolidine. Its inherent ring strain (≈25 kcal/mol) and drastically altered pKa (≈11 vs. >10 for pyrrolidine) fundamentally change both non-covalent binding geometry and metabolic susceptibility [1]. In the specific case of 2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one, the 3-pyridyloxy substitution introduces a directional hydrogen-bond-acceptor that is absent in simple N-alkyl or N-acyl azetidine analogs [2]. Substituting a pyrrolidine or piperidine isostere—or even a different azetidine regioisomer—would almost certainly alter the vector of the key pharmacophoric elements, compromising target engagement and selectivity in ways that cannot be predicted without empirical testing. This compound therefore demands direct, head-to-head screening against its closest structural analogs to establish any procurement or selection advantage.

2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one: Quantitative Evidence Review


Structural Novelty and Chemical Space Positioning vs. Common Screening Library Members

No direct head-to-head biological activity data are publicly available for 2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one. However, its structural features can be compared to compound classes with published data. In general, azetidine-containing compounds have demonstrated a significantly higher clinical candidate progression rate in medicinal chemistry campaigns compared to their pyrrolidine or piperidine counterparts, attributed to the favorable combination of increased sp³ character and metabolic stability [1]. The specific 3-pyridyloxy substitution in this compound offers a unique hydrogen-bond-acceptor topology not available in common 3-amino or 3-hydroxy azetidine analogs [2].

Chemical Space Analysis Compound Library Design Bioisostere Comparison

Predicted Solubility Advantage vs. Common Lipophilic Azetidine Analogs

Computational predictions indicate that the presence of the pyridyl ether in 2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one confers improved aqueous solubility compared to all-carbon or halogen-substituted azetidine analogs. A query of the SwissADME model for this compound yields a predicted Log S (ESOL) of -3.8, placing it in the 'soluble' category, whereas a direct carbon analog (replacing the pyridine with a phenyl ring) is predicted to have a Log S of -4.5 [1]. These are in silico predictions and have not been confirmed experimentally.

Physicochemical Properties Solubility Drug-likeness

Synthetic Accessibility and Scalability vs. Multi-Substituted Azetidine Derivatives

In contrast to many poly-substituted azetidine building blocks that require lengthy multi-step syntheses, 3-(pyridin-3-yloxy)azetidine intermediates—the core of 2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one—can be accessed via relatively straightforward O-arylation of 3-hydroxyazetidine [1]. This contrasts with 3-amino or 3-alkyl azetidine analogs, which often require more complex protection and functionalization strategies. Typical reported yields for the key O-arylation step exceed 70% under optimized conditions, compared to 30-50% for analogous N-arylation or C-C bond-forming reactions on the azetidine scaffold [1].

Synthetic Chemistry Scalability Building Block Comparison

Absence of Direct Biological Comparative Data

A comprehensive search of PubChem, ChEMBL, BindingDB, PubMed, and Google Patents as of April 2026 reveals no publicly disclosed biological activity data for 2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one. The compound does not appear in any published SAR (structure-activity relationship) table, patent biological example, or screening collection result. This means there is currently no quantitative evidence to support any claim of biochemical or cellular potency, selectivity, or functional activity [1].

Data Gap Activity Unknown Screening Status

Recommended Procurement and Screening Contexts for 2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one


Fragment-Based and Diversity-Oriented Screening Library Enrichment

When expanding a compound library with sp³-rich, three-dimensional heterocycles poorly represented in traditional flat aromatic collections, 2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one offers a pre-fabricated, functionalized azetidine core that can directly enter primary screening without further derivatization [1]. Its physicochemical profile (MW 296.37; predicted LogP ~2.5) is compatible with standard high-throughput screening (HTS) formats.

Medicinal Chemistry Hit-to-Lead Exploration for Kinase and GPCR Targets

Azetidine-containing inhibitors have shown promise against kinase and GPCR targets where rigid, saturated heterocycles improve binding site complementarity [1]. The 3-pyridyloxy group in this compound could engage hinge-region residues in kinases or extracellular loop residues in GPCRs via hydrogen bonding. Screening against kinase or GPCR panels is recommended as a first-pass activity assessment.

Computational Conformational Analysis and Docking Studies

The constrained azetidine ring limits the conformational freedom of the attached 2-phenylbutan-1-one moiety, potentially reducing the entropic penalty upon target binding compared to more flexible analogs (e.g., compounds with pyrrolidine or piperidine rings) [2]. This property makes it a valuable input for structure-based drug design and pharmacophore modeling exercises.

Comparative Selectivity Profiling Against Azetidine and Pyridine Isosteres

A rigorous procurement strategy would include a small panel of structurally matched comparators—such as the pyrrolidine isostere, the piperidine isostere, and the 4-pyridyl ether isomer—to deconvolute the contribution of the azetidine ring and the pyridine substitution pattern to any observed activity. This head-to-head screening is essential for defining the compound's differentiation value.

Quote Request

Request a Quote for 2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.